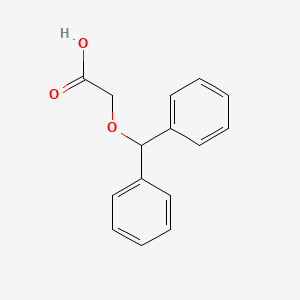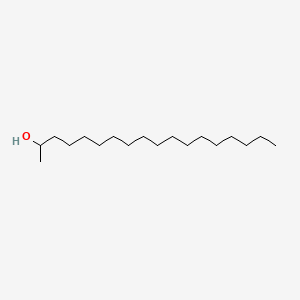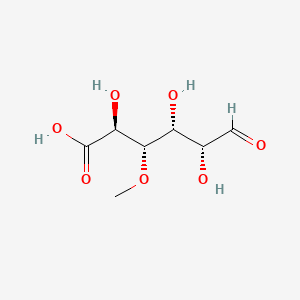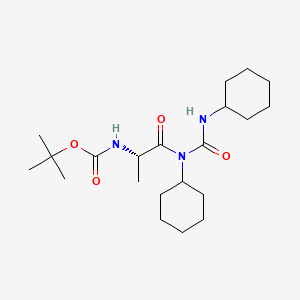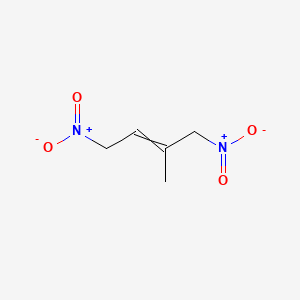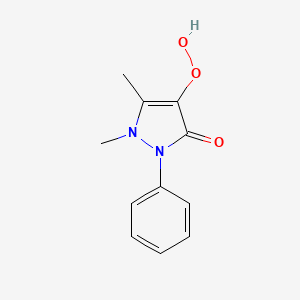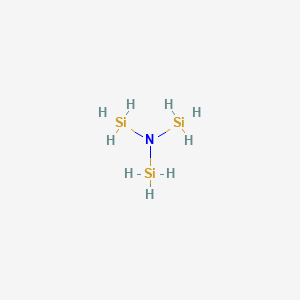
Trisilylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilylamine (TSA) is a chlorine and carbon-free commercial silylamine precursor . It is well-known for inducing improvements in the process and properties of silicon nitride (SiN x) thin films grown using atomic layer deposition (ALD) . It is also used in semiconductor processing for the deposition of silicon nitride, silicon oxynitride, and silicon oxide films .
Synthesis Analysis
Trisilylamine can be synthesized through gas phase-phase synthesis . The synthesis involves a reactor vessel with inlets for gaseous reactants and an inert gas . The system may include mechanical or static mixers . In another method, the monohalosilane is added to a reactor containing an anhydrous solvent to form a solution at a temperature ranging from approximately −100° C. to approximately 0° C .Molecular Structure Analysis
The molecular formula of Trisilylamine is H9NSi3 . Its average mass is 107.335 Da and its mono-isotopic mass is 107.004280 Da . At 115 K, crystals of trisilylamine are triclinic, with a = 6.84, b = 8.17, c = 6.87 Å, α= 95.5, β= 119.1, γ= 98.6° .Chemical Reactions Analysis
Trisilylamine is used as a precursor for the deposition of highly etch-resistant SiN x thin films having a high growth rate at a low temperature (<300 °C) using plasma enhanced ALD (PEALD) with hollow cathode plasma (HCP) . It is also involved in a reaction with hydrogen chloride .Physical And Chemical Properties Analysis
Trisilylamine is a colorless liquid with a strong ammonia-like odor. It is highly reactive and easily decomposes in the presence of air and water. The boiling point of trisilylamine is 148˚C, and its melting point is -50˚C. The compound has a high vapor pressure and is highly flammable.Scientific Research Applications
Trisilylamine (TSA) is a versatile chemical compound with a range of applications in scientific research. Below is a comprehensive analysis of six unique applications of TSA, each detailed in its own section.
Silicon Nitride Deposition
Trisilylamine: is used as a precursor in the deposition of silicon nitride (SiNₓ) thin films through atomic layer deposition (ALD). Silicon nitride is a critical material in the semiconductor industry, valued for its electrical insulation properties and mechanical robustness . TSA, being chlorine and carbon-free, improves the process and properties of SiNₓ films, enabling high growth rates and high wet etch resistance at low temperatures .
Plasma-Enhanced Atomic Layer Deposition (PEALD)
In PEALD, TSA serves as a highly reactive silicon precursor. This application is particularly important for front-end-of-line (FEOL) processes in semiconductor manufacturing, where high-quality SiN layers are required. TSA-based PEALD processes result in uniform layers with low wet etch rates, which are essential for advanced device fabrication .
Wet Etch Resistance Improvement
TSA-related compounds, such as tris(disilanyl)amine (TDSA), have been shown to produce SiNₓ films with lower wet etch rates compared to other precursors. This property is crucial for applications requiring durable coatings that can withstand harsh chemical environments .
Mechanism of Action
- Trisilylamine (TSA) is a silylamine precursor commonly used in the deposition of silicon nitride (SiNx) thin films via atomic layer deposition (ALD) .
- Downstream effects include film thickness control, conformal coverage, and improved wet etch resistance .
- TSA’s low-temperature growth (<300 °C) enables SiNx deposition without damaging underlying substrates .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
The global Trisilylamine (TSA) market is expected to witness significant growth, with a projected CAGR of % during the forecasted period . The increasing demand for TSA in the electronics and semiconductor industry is a major driving factor for market growth . Companies are investing in research and development activities to introduce new and improved TSA products to cater to the evolving requirements of end-users .
properties
InChI |
InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJXMPCFODQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N([SiH3])([SiH3])[SiH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9NSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisilylamine | |
CAS RN |
13862-16-3 |
Source


|
| Record name | Silanamine, N,N-disilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the molecular formula and weight of trisilylamine?
A1: Trisilylamine has a molecular formula of N(SiH3)3 and a molecular weight of 149.35 g/mol.
Q2: What spectroscopic data is available for characterizing trisilylamine?
A2: Researchers commonly use Raman, infrared (IR) [], 13C, 15N, and 29Si NMR spectroscopy [] to characterize trisilylamine. These techniques provide information about its structure, bonding, and vibrational modes. For example, Raman spectroscopy has been used to investigate the planarity of the NSi3 skeleton in trisilylamine [].
Q3: Is trisilylamine compatible with common solvents?
A3: Trisilylamine is soluble in various organic solvents, including diethyl ether and petroleum ether. This solubility makes it easier to handle and utilize in solution-based processes.
Q4: Can trisilylamine be used as a reagent in chemical reactions?
A4: While trisilylamine itself is not a catalyst, it can participate in specific reactions. For example, it reacts with iodosilane to yield trisilylamine []. It does not react with carbon dioxide, carbon disulfide, or carbon oxysulfide under standard conditions [].
Q5: How is trisilylamine used in materials science?
A5: Trisilylamine is a promising precursor for the deposition of silicon nitride (SiNx) thin films using techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) [, , , ] and Atomic Layer Deposition (ALD) [, , ].
Q6: Have computational methods been used to study trisilylamine?
A6: Yes, semi-empirical molecular orbital calculations were used to determine the standard molar enthalpy of formation for trisilylamine. These calculations also helped assess the thermodynamic feasibility of silicon nitride formation from trisilylamine and ammonia []. Density Functional Theory (DFT) calculations were used to study the adsorption and reaction energies of a novel silylamine precursor, derived from trisilylamine, with a silicon nitride surface [].
Q7: How do structural modifications of trisilylamine affect its properties?
A7: Research shows that substituting the hydrogen atoms in trisilylamine with other groups, such as methyl or phenyl groups, can significantly alter its reactivity and stability [, ]. For instance, replacing SiH3 groups with dimethylaminomethylsilyl or trimethylsilyl groups was explored to enhance the thermal stability of trisilylamine for PEALD applications []. Similarly, tris(disilanyl)amine (TDSA) displayed higher reactivity and yielded denser SiNx films with superior wet etch resistance compared to trisilylamine in PEALD, attributed to weaker Si–N bonds, higher molecular polarity, and reactive Si–Si bonds [].
Q8: What safety precautions should be taken when handling trisilylamine?
A8: Trisilylamine should be handled with care, like many other chemicals used in research laboratories. While specific SHE regulations are not mentioned in the provided abstracts, it is crucial to consult the material safety data sheet (MSDS) and follow appropriate laboratory safety protocols.
Q9: What are the potential advantages of using trisilylamine for SiNx deposition compared to other precursors?
A9: Trisilylamine is a promising alternative to conventional SiNx precursors like silane due to its lower hazard potential []. Additionally, as a carbon-free precursor, it mitigates the risk of carbon contamination in the deposited films, a critical factor for semiconductor manufacturing [, ]. Its ability to achieve high-quality SiNx films at relatively low temperatures further adds to its appeal for various applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1208159.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide](/img/structure/B1208162.png)
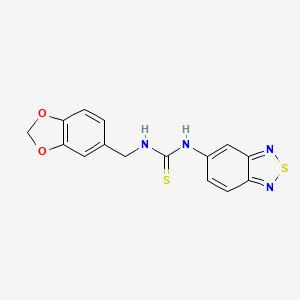
![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)
